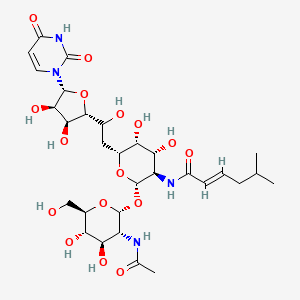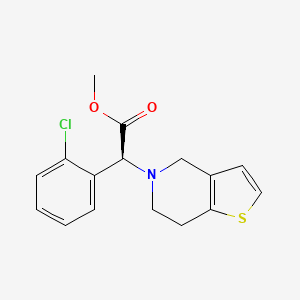
Peimisine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ebeiensine hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in der Untersuchung von Steroidalkaloiden verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellzyklusregulation.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krebs, Entzündungen und Bluthochdruck.
Industrie: Wird bei der Entwicklung von Pharmazeutika und als bioaktive Verbindung in verschiedenen Formulierungen verwendet
Wirkmechanismus
Ebeiensine entfaltet seine Wirkungen über mehrere Mechanismen:
Muskarinischer M-Rezeptor-Antagonismus: Ebeiensine wirkt als Antagonist von muskarinischen M-Rezeptoren und hemmt deren Aktivität.
Angiotensin-Converting-Enzym-Hemmung: Ebeiensine hemmt die Aktivität des Angiotensin-Converting-Enzyms, was zu blutdrucksenkenden Wirkungen führt.
Induktion der Apoptose: Ebeiensine induziert die Apoptose in Krebszellen durch die Aktivierung apoptotischer Signalwege
Wirkmechanismus
Target of Action
Peimisine, also known as Ebeiensine, is a muscarinic M receptor antagonist and an angiotensin-converting enzyme (ACE) inhibitor . It has been identified to interact with several targets, including SRC, ADRB2, MMP2, and NOS3 .
Mode of Action
This compound interacts with its targets to exert various effects. For instance, it suppresses the Jak-Stat activation, which is a crucial pathway involved in inflammatory responses . By downregulating the expression of jak1/2, p-jak1/2, stat1/3, and p-stat1/3, this compound can affect macrophage polarization and the Th17/Treg cell balance .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the Jak-Stat signaling pathway, which plays a significant role in immune response and cell growth . Additionally, it’s involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) and Mevalonate (MVA) pathways, which are crucial for the biosynthesis of isopentenyl diphosphate (IPP), a key precursor for steroidal alkaloids .
Pharmacokinetics
This compound exhibits slow distribution and elimination from rat plasma, showing linear dynamics in a dose range of 0.26–6.5 mg/kg . It’s found that the drug levels in male rats were significantly higher than in female counterparts after oral administration . The major elimination route of this compound in male rats is urine excretion .
Result of Action
This compound shows anti-tumor, anti-inflammatory, and antihypertensive activities . It can induce apoptosis and be used in cough and asthma research . In the context of colitis, this compound treatment can reduce the disease activity index, prevent colonic shortening, and alleviate colon tissue damage .
Biochemische Analyse
Biochemical Properties
Peimisine interacts with various enzymes and proteins. It acts as an antagonist for muscarinic M receptors and an inhibitor for angiotensin converting enzyme (ACE) . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the disease activity index, prevent colonic shortening, and alleviate colon tissue damage . This compound treatment also decreases the levels of MCP-1, IL-1β, IL-6, IFN-γ, TNF-α and affects macrophage polarization and Th17/Treg cell balance .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the Jak–Stat signaling pathway, which plays a crucial role in immune response and cell growth . This compound also suppresses macrophage M1 polarization, maintains the Th17/Treg cell balance, and reduces sustained inflammatory cytokines-related inflammatory injury .
Temporal Effects in Laboratory Settings
This compound was found to be slowly distributed and eliminated from rat plasma, showing linear dynamics in a dose range of 0.26–6.5 mg/kg . There were gender differences in the pharmacokinetic parameters of AUC 0−t, AUC 0−∞ among a single dose of 0.26, 1.3, 6.5 mg/kg .
Transport and Distribution
This compound is slowly distributed and eliminated from rat plasma . Drug blood and tissue levels in male rats were significantly higher than the female counterparts after oral administration . Both the males and the females showed high drug levels in spleen, kidney, lung, liver, and heart .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ebeiensine kann durch verschiedene chemische Reaktionen synthetisiert werden, die die Extraktion von Alkaloiden aus Fritillaria-Arten beinhalten. Der Prozess umfasst in der Regel:
Extraktion: Die Zwiebeln von Fritillaria werden getrocknet und zu Pulver verarbeitet. Das Pulver wird dann mit Ethanol oder Methanol einer Lösungsmittelextraktion unterzogen.
Isolierung: Der Extrakt wird konzentriert und chromatographischen Verfahren zur Isolierung von Ebeiensine unterzogen.
Reinigung: Die isolierte Verbindung wird durch Umkristallisationstechniken weiter gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion von Ebeiensine umfasst großtechnische Extraktions- und Reinigungsprozesse. Der Einsatz fortschrittlicher chromatographischer Techniken und der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die Reinheit und Qualität der Verbindung .
Analyse Chemischer Reaktionen
Reaktionstypen
Ebeiensine unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Ebeiensine kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Ebeiensine in seine reduzierten Formen umwandeln.
Substitution: Ebeiensine kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Derivate von Ebeiensine sowie substituierte Verbindungen mit verschiedenen funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Peiminine: Ein weiteres Steroidalkaloid, das in Fritillaria-Arten vorkommt und ähnliche pharmakologische Eigenschaften besitzt.
Verticine: Bekannt für seine entzündungshemmenden und hustenstillenden Wirkungen.
Imperialine: Zeigt blutdrucksenkende und entzündungshemmende Wirkungen
Einzigartigkeit von Ebeiensine
Ebeiensine ist einzigartig durch seine doppelte Wirkung als muskarinischer M-Rezeptor-Antagonist und Angiotensin-Converting-Enzym-Hemmer. Dieser doppelte Mechanismus trägt zu seinem breiten Spektrum an pharmakologischen Aktivitäten bei und macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und bei potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELXPJVGNZIGC-GKFGJCLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930647 | |
| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19773-24-1, 139893-27-9 | |
| Record name | Peimisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ebeiensine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)






![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)





